molecular formula C9H7ClN2O3 B12053821 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate

Cat. No.: B12053821
M. Wt: 226.61 g/mol
InChI Key: CNYXJRYBHMBECR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorophenyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-chloroaniline with ethyl chloroacetate in the presence of anhydrous sodium acetate and ethanol under ultrasonication conditions . The reaction mixture is then cooled and the product is isolated.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde hydrate is unique due to the presence of both an aldehyde group and an oxadiazole ring, which provides a versatile platform for further chemical modifications and potential biological activities.

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde;hydrate

InChI

InChI=1S/C9H5ClN2O2.H2O/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9;/h1-5H;1H2

InChI Key

CNYXJRYBHMBECR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl.O

Origin of Product

United States

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